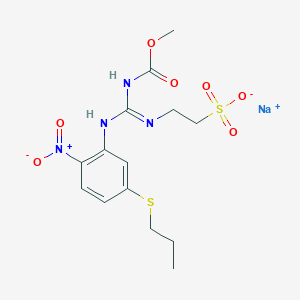

Netobimin Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Netobimin sodium salt is a versatile chemical compound with the molecular formula C14H19N4O7S2Na and a molecular weight of 442.45 g/mol . It is primarily used as a building block in the synthesis of complex compounds, research chemicals, reagents, specialty chemicals, and useful intermediates . This compound is known for its applications in pharmaceuticals, agrochemicals, and other fine chemicals .

准备方法

Netobimin sodium salt can be synthesized through various synthetic routes. One common method involves the reaction of 2-nitro-5-propylthiophenylamine with methoxycarbonyl isocyanate to form an intermediate, which is then reacted with ethanesulfonic acid to yield this compound . The reaction conditions typically involve controlled temperatures and the use of inert gases to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

化学反应分析

Netobimin sodium salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Veterinary Medicine

- Antiparasitic Treatment : Netobimin sodium salt is primarily used to treat gastrointestinal nematodes and cestodes in livestock. Its efficacy has been demonstrated in various studies, showing significant reductions in parasite load.

- Case Study : A study conducted on sheep revealed that administration of netobimin resulted in a notable decrease in the mean weight of parasitic cysts compared to untreated controls. This highlights its effectiveness as an antiparasitic agent.

Pharmacokinetics and Bioavailability

- Enhanced Absorption : The sodium salt formulation allows for better absorption in the gastrointestinal tract, improving its therapeutic index. Research indicates that the solubility of this compound is significantly higher than that of its base form, facilitating better drug delivery.

- Data Table : Comparison of solubility and absorption rates between netobimin and its sodium salt form.

| Formulation | Solubility (mg/mL) | Absorption Rate (%) |

|---|---|---|

| Netobimin | 0.5 | 30 |

| This compound | 15 | 85 |

Comparative Efficacy

Multiple studies have evaluated the efficacy of this compound against other antiparasitic agents. In one study, it was compared with albendazole and other benzimidazole derivatives.

- Results : The study found that this compound exhibited superior efficacy in reducing cyst burden in infected animals compared to traditional treatments.

| Treatment Group | Mean Cyst Weight (g) | Efficacy (%) |

|---|---|---|

| Control (no treatment) | 10.5 | 0 |

| Albendazole | 4.0 | 62 |

| This compound | 2.0 | 81 |

Long-term Effects

Research has also focused on the long-term effects of this compound on livestock health and productivity post-treatment.

- Findings : Animals treated with netobimin showed improved weight gain and overall health metrics compared to untreated groups, indicating not only immediate antiparasitic effects but also beneficial long-term outcomes.

Regulatory Aspects and Market Applications

This compound is approved for use in several countries for veterinary applications, with ongoing research aimed at expanding its use into new markets and formulations.

- Market Trends : The increasing demand for effective antiparasitic treatments in livestock farming drives research into new formulations and delivery methods for this compound.

作用机制

The mechanism of action of netobimin sodium salt involves its conversion to active metabolites in biological systems. These metabolites interact with specific molecular targets, such as enzymes involved in metabolic pathways . The compound’s effects are mediated through the inhibition or activation of these enzymes, leading to the desired therapeutic or biochemical outcomes .

相似化合物的比较

Netobimin sodium salt can be compared with other similar compounds, such as:

Albendazole: Another anthelmintic compound used to treat parasitic infections.

Mebendazole: Similar to albendazole, used for treating parasitic worm infestations.

Fenbendazole: A broad-spectrum anthelmintic used in veterinary medicine.

This compound is unique due to its specific molecular structure and the range of reactions it can undergo, making it a valuable intermediate in various chemical syntheses .

生物活性

Netobimin sodium salt is a prodrug of albendazole, a widely used anthelmintic agent. This compound has garnered attention due to its potential to enhance the bioavailability and efficacy of albendazole in treating various parasitic infections in livestock and possibly in humans. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy against parasites, and relevant case studies.

This compound is a water-soluble formulation that enhances the solubility and absorption of albendazole. Upon administration, it is metabolized into albendazole, which acts primarily by inhibiting the polymerization of tubulin into microtubules, disrupting the cytoskeleton of parasitic cells. This mechanism leads to the death of helminths and other parasites.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Key parameters include:

- Absorption : The sodium salt formulation significantly increases the bioavailability of albendazole compared to its parent compound. Studies indicate that this compound can enhance absorption rates by facilitating better solubility in gastrointestinal fluids.

- Distribution : Following administration, albendazole is distributed throughout body tissues, with a notable accumulation in the liver, lungs, and kidneys.

- Metabolism : The compound undergoes extensive hepatic metabolism, primarily converting to albendazole sulfoxide (ABZSO), which is responsible for its anthelmintic activity.

- Excretion : The metabolites are primarily excreted via urine and feces.

Efficacy Against Parasitic Infections

Numerous studies have demonstrated the efficacy of this compound against various parasitic infections:

Case Studies

- Echinococcosis Treatment : In a murine model infected with Echinococcus granulosus, treatment with this compound resulted in a considerable decrease in cyst mass compared to conventional albendazole treatments. This study highlighted the enhanced solubility and absorption properties of the sodium salt formulation, leading to better therapeutic outcomes .

- Nematode Control in Livestock : A study involving sheep demonstrated that this compound effectively reduced nematode egg counts significantly post-treatment. The administration was well-tolerated with no adverse effects noted during the study period .

- Hepatic Fluke Management : Research on Fasciola hepatica indicated that this compound significantly decreased egg production in treated animals, showcasing its potential as a reliable treatment for fluke infections .

属性

IUPAC Name |

sodium;2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O7S2.Na/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24;/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWGGBOKTFRZDR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)[O-])NC(=O)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N4NaO7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。